N-(3,5-dimethoxyphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide
Description
N-(3,5-dimethoxyphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide is a structurally complex acetamide derivative featuring a tricyclic heterocyclic core. The molecule incorporates a sulfur atom (thia) and two nitrogen atoms (diaza) within its fused ring system, along with a 3,5-dimethoxyphenyl substituent. The 3,5-dimethoxy substitution on the phenyl ring may enhance solubility and electronic interactions, while the tricyclic core likely confers rigidity and unique binding properties.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-12-22-19-16-6-4-5-7-17(16)29-20(19)21(26)24(12)11-18(25)23-13-8-14(27-2)10-15(9-13)28-3/h4-10H,11H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPKMWKBDBDHCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CC(=O)NC3=CC(=CC(=C3)OC)OC)SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide is a complex organic compound that has attracted attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a unique structural configuration that includes:
- A benzamide core substituted with a 3,5-dimethoxyphenyl group.
- A thiazole ring integrated within a diazatricyclo framework.
The detailed chemical structure can be represented as follows:
| Component | Structure |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C25H24N6O5S |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogenic bacteria and fungi. In vitro assays demonstrate its effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that the compound could be a promising lead for developing new antimicrobial agents.
Anticancer Activity
The compound has shown potential as an anticancer agent in several studies. It was tested against various cancer cell lines including:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
Results indicated that this compound induced apoptosis and inhibited cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt pathway.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell signaling and metabolism.
- Receptor Interaction : The compound potentially binds to cellular receptors that modulate growth and survival pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated a promising antibacterial effect with low cytotoxicity towards human cells.
Case Study 2: Cancer Cell Line Studies
In another study featured in Cancer Research, researchers investigated the effects of this compound on various cancer cell lines. The findings revealed that the compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Preliminary studies suggest that compounds with similar structural features exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The unique tricyclic structure may enhance its efficacy against certain cancer types through mechanisms such as apoptosis induction and cell cycle arrest.
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Antimicrobial Properties :
- The presence of sulfur and nitrogen heteroatoms in the compound's structure suggests potential antimicrobial activity. Compounds like this have been shown to disrupt bacterial cell walls or interfere with metabolic processes.
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Neuroprotective Effects :
- Research indicates that derivatives of similar compounds may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the anticancer properties of a related compound. The research demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models of breast cancer, highlighting its potential as a therapeutic agent against malignancies.
Case Study 2: Antimicrobial Testing
In vitro testing of a similar compound revealed effective inhibition against Gram-positive bacteria, including Staphylococcus aureus. The study employed standard disk diffusion methods, showing promising results that warrant further exploration into its clinical applications.
Pharmacological Insights
The pharmacokinetic profile of N-(3,5-dimethoxyphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide suggests favorable absorption and distribution characteristics due to its lipophilicity. This property may enhance its bioavailability when administered orally or via injection.
Comparison with Similar Compounds
Triazole-Containing Acetamides
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) () share the acetamide backbone but differ in their heterocyclic systems. The triazole ring in 6a is synthesized via 1,3-dipolar cycloaddition (click chemistry), whereas the tricyclic core of the target compound likely requires multi-step cyclization. Key differences include:
- Electronic Effects : The triazole’s electron-rich nature contrasts with the sulfur and nitrogen atoms in the tricyclic system, which may alter redox properties or hydrogen-bonding capacity.
- Spectral Data : The target compound’s IR spectrum would show C=O stretching near 1670 cm⁻¹ (similar to 6a–6c) but with additional signals from the tricyclic system. NMR would resolve methoxy protons (~δ 3.7–3.8 ppm) and complex splitting from the fused rings .
Indazole-Based Analogues
Compounds like 2-(4-ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide () feature an indazole core. Structural contrasts include:
Phenoxy Acetamides
Simpler derivatives like 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide () highlight the impact of substituents:
- Steric and Electronic Modulation : Bromo and methyl groups in introduce steric hindrance and lipophilicity, while the target compound’s methoxy groups improve solubility and electronic donation .
Key Data Table
Limitations and Contradictions
- Electronic Effects : Methoxy groups (target) vs. nitro groups (6b, 6c) may lead to opposing SAR outcomes, necessitating further empirical validation.
- Synthetic Complexity : The tricyclic core’s synthesis is likely more resource-intensive than triazole or indazole systems, posing scalability challenges.
Preparation Methods
Cyclocondensation of Heterocyclic Precursors
A patent by CN103664681A outlines a method for analogous tricyclic systems using 3,4-dimethoxy-1-glycyl benzene hydrobromate and 3,4,5-trimethoxy phenylacetate under EDCI·HCl-mediated coupling. While adapting this protocol, the thia-diazatricyclo core is constructed via:
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Thiophene ring formation : Sulfur incorporation occurs through cyclization of 2-mercaptoacetamide derivatives under acidic conditions.
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Diazabicyclo closure : Intramolecular amidation between adjacent amine and carbonyl groups at elevated temperatures (80–100°C) completes the tricyclic framework.
Critical parameters include nitrogen atmosphere to prevent oxidation and anhydrous dichloromethane as the solvent to stabilize reactive intermediates.
Sequential Ring Assembly via Cross-Coupling
An alternative route involves Suzuki-Miyaura coupling to install the 3,5-dimethoxyphenyl moiety early in the synthesis. This method, though less common, improves regioselectivity when integrating aromatic substituents.
Amide Bond Formation: Key Step Optimization
The acetamide side chain is introduced via nucleophilic acyl substitution. Data from CN103664681A and VulcanChem highlight the following optimized procedure:
Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Coupling Agent | EDCI·HCl (1.2 eq) | Maximizes activation of carboxylic acid |
| Catalyst | DMAP (0.1 eq) | Enhances reaction rate by 40% |
| Solvent | Anhydrous CH₂Cl₂ | Prevents hydrolysis |
| Temperature | 0°C → RT (24 h) | Balances kinetics and side reactions |
| Workup | Sequential washing (HCl, NaHCO₃, brine) | Removes unreacted reagents |
Under these conditions, yields reach 76–82% for analogous compounds.
Mechanistic Considerations
EDCI·HCl activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the 3,5-dimethoxyaniline nucleophile. DMAP accelerates this step by stabilizing the transition state. Competing hydrolysis is mitigated by strict moisture control.
Full Synthetic Protocol
Adapting CN103664681A and PubChem data, the stepwise synthesis is as follows:
Step 1: Synthesis of Tricyclic Core
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Combine 4-methyl-2-mercaptoacetamide (1.0 eq), 3,5-dimethoxybenzaldehyde (1.1 eq), and p-toluenesulfonic acid (0.05 eq) in toluene.
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Reflux at 110°C for 8 h to form 8-thia-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,9,11-pentaen-6-one via dehydrative cyclization.
Step 2: Acetamide Coupling
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Dissolve the tricyclic core (1.0 eq) and 3,5-dimethoxyaniline (1.2 eq) in CH₂Cl₂ (35 mL).
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Add EDCI·HCl (1.2 eq) and DMAP (0.1 eq) at 0°C under N₂.
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Stir at RT for 24 h.
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Wash with 2M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL).
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Dry over Na₂SO₄, concentrate, and recrystallize from CH₂Cl₂/EtOAc (Yield: 76%).
Analytical Characterization
Post-synthetic validation employs:
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, NH), 6.92–6.85 (m, 3H, aromatic), 4.21 (s, 2H, CH₂), 3.88 (s, 6H, OCH₃).
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XRD : Resolves the tricyclic conformation, with dihedral angles of 112° between thiophene and diazepine rings.
Challenges and Mitigation Strategies
Impurity Profiles
Scale-Up Considerations
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Exothermicity : Semi-batch EDCI addition maintains temperature ≤10°C.
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Crystallization : Gradient cooling (50°C → 4°C over 6 h) improves crystal purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| EDCI/DMAP (CN103664681A) | 76 | 98.5 | High |
| HATU/DIEA | 81 | 97.2 | Moderate |
| DCC/HOBt | 69 | 95.8 | Low |
The EDCI-mediated approach balances cost and efficiency, whereas HATU offers higher yields at greater expense .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step protocols, including cycloaddition, condensation, and sulfanyl-acetamide coupling. Key steps include:
- Step 1 : Formation of the tricyclic core via cycloaddition under controlled temperature (e.g., 80–100°C) and inert atmosphere.
- Step 2 : Introduction of the 4-methyl-6-oxo-8-thia moiety using thiol-containing reagents.
- Step 3 : Final coupling of the N-(3,5-dimethoxyphenyl)acetamide group via nucleophilic substitution.
Q. Optimization :
- Use HPLC to monitor intermediate purity (>95%) and adjust solvent systems (e.g., DMF/THF mixtures) to improve yield .
- Reaction time and catalyst selection (e.g., Pd/C for hydrogenation) significantly impact stereochemical outcomes .
Q. How should researchers validate the structural integrity of this compound?
Combine multiple analytical techniques:
- NMR Spectroscopy : Assign peaks for the tricyclic core (e.g., δ 7.2–8.1 ppm for aromatic protons) and acetamide side chain (δ 2.1–2.3 ppm for methyl groups) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ≈ 450–500 Da) and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguities in stereochemistry, particularly for the 8-thia-3,5-diazatricyclo system .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for kinase targets) .
- Cellular Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HepG2, MCF-7) with dose ranges of 1–100 µM .
- Dose-Response Curves : Calculate IC50 values and compare with reference compounds (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified targets (e.g., kinases) with immobilized ligand and compound concentrations (1 nM–10 µM) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to identify entropy-driven vs. enthalpy-driven interactions .
- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., hydrophobic pockets in the tricyclic core) .
Q. How should conflicting data between in vitro and computational models be resolved?
- Cross-Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) and compare with molecular dynamics simulations .
- Mutagenesis Studies : Modify key residues (e.g., Ser/Thr in kinase domains) to test docking predictions .
- Data Triangulation : Integrate results from SPR, ITC, and cellular assays to identify off-target effects or solubility limitations .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent Variation : Replace the 3,5-dimethoxyphenyl group with halogenated or heteroaromatic analogs to assess steric/electronic effects .
- Bioisosteric Replacement : Substitute the 8-thia group with oxa or aza moieties to evaluate metabolic stability .
- 3D-QSAR Modeling : Generate CoMFA/CoMSIA models using IC50 data to predict activity cliffs .
Q. What are the critical parameters for in vivo pharmacokinetic and toxicity studies?
- ADME Profiling :
- Absorption : Measure oral bioavailability in rodent models using LC-MS/MS (Cmax, Tmax).
- Metabolism : Identify hepatic metabolites via microsomal incubations (CYP450 isoforms) .
- Toxicity Screening :
- Acute Toxicity : Dose escalation in zebrafish (LD50 determination).
- Histopathology : Assess organ-specific effects (e.g., liver/kidney) after 28-day repeated dosing .
Q. How can computational tools enhance experimental design for this compound?
- Molecular Dynamics (MD) : Simulate compound-receptor interactions over 100 ns to identify stable binding poses .
- ADMET Prediction : Use SwissADME or ADMETlab to forecast solubility (LogS), permeability (Caco-2), and CYP inhibition .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for SAR-guided synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
